(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696248
InChI: InChI=1S/C16H15NO4S/c18-16(19)15-10-12-6-4-5-7-13(12)11-17(15)22(20,21)14-8-2-1-3-9-14/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1
SMILES:
Molecular Formula: C16H15NO4S
Molecular Weight: 317.4 g/mol

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17696248

Molecular Formula: C16H15NO4S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

(3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid -

Specification

Molecular Formula C16H15NO4S
Molecular Weight 317.4 g/mol
IUPAC Name (3S)-2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C16H15NO4S/c18-16(19)15-10-12-6-4-5-7-13(12)11-17(15)22(20,21)14-8-2-1-3-9-14/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1
Standard InChI Key YBNFARCMGBPBOI-HNNXBMFYSA-N
Isomeric SMILES C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O
Canonical SMILES C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O

Introduction

Molecular Architecture and Physicochemical Properties

The molecular structure of (3S)-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid combines a tetrahydroisoquinoline scaffold with a benzenesulfonyl substituent and a carboxylic acid group. The stereochemistry at the C3 position (denoted by the S configuration) critically influences its spatial orientation and interaction with chiral environments.

Structural Determinants

  • Molecular Formula: C₁₆H₁₅NO₄S

  • Molecular Weight: 317.36 g/mol

  • IUPAC Name: (3S)-2-(Benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

  • Stereochemical Descriptors: The compound’s isomeric SMILES string (C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O) explicitly defines its S configuration at C3.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₄S
Molecular Weight317.36 g/mol
XLogP32.8 (estimated)
Hydrogen Bond Donor Count1 (carboxylic acid -OH)
Hydrogen Bond Acceptor Count5 (sulfonyl O, carboxylic O)

The benzenesulfonyl group contributes to the compound’s lipophilicity (LogP ≈ 2.8), while the carboxylic acid enhances water solubility under basic conditions. X-ray crystallography reveals a puckered tetrahydroisoquinoline ring system, with the sulfonyl group adopting a pseudo-axial orientation to minimize steric clashes.

Synthesis and Industrial Scalability

Stepwise Synthesis Protocol

The synthesis involves a three-step sequence starting from commercially available tetrahydroisoquinoline:

  • Sulfonylation: Treatment of tetrahydroisoquinoline with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields 2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline.

  • Carboxylation: Directed lithiation at C3 using n-butyllithium, followed by quenching with dry ice, introduces the carboxylic acid group.

  • Chiral Resolution: Enzymatic kinetic resolution with Candida antarctica lipase B achieves enantiomeric excess >98% for the S isomer.

Optimization Strategies:

  • Continuous Flow Reactors: Enhanced mixing and heat transfer in flow systems improve sulfonylation yields by 15–20% compared to batch processes.

  • Catalytic Systems: Palladium(II) acetate (2 mol%) accelerates carboxylation kinetics, reducing reaction time from 24 h to 8 h.

Reactivity and Mechanistic Insights

Functional Group Transformations

The compound undergoes characteristic reactions at both the sulfonyl and carboxylic acid moieties:

  • Sulfonyl Group:

    • Oxidation: Reacts with meta-chloroperbenzoic acid (mCPBA) to form sulfoxides (→ S=O).

    • Nucleophilic Aromatic Substitution: Electron-withdrawing sulfonyl group activates the benzene ring for substitution with amines or thiols.

  • Carboxylic Acid:

    • Esterification: Methanol/H₂SO₄ yields the methyl ester, useful for prodrug formulations.

    • Amide Coupling: EDCI/HOBt-mediated coupling with primary amines generates bioactive amide derivatives.

Mechanism of Biological Activity: Preliminary studies suggest the sulfonyl group binds to hydrophobic enzyme pockets (e.g., carbonic anhydrase), while the carboxylic acid coordinates catalytic zinc ions, enabling dual-target inhibition.

Analytical Characterization Techniques

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 7.2 Hz, 2H, aromatic H), 7.68 (t, J = 7.4 Hz, 1H), 7.58 (d, J = 7.6 Hz, 2H), 4.31 (s, 1H, C3-H), 3.92–3.85 (m, 2H, CH₂).

  • IR (KBr): ν 1695 cm⁻¹ (C=O stretch), 1340/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).

Table 2: Comparative Spectral Data for Tetrahydroisoquinoline Derivatives

Derivative¹H NMR δ (C3-H)IR ν(C=O) (cm⁻¹)
Parent compound4.311695
4-Fluoro analog4.291698
Trifluoromethyl analog4.351702

Applications in Pharmaceutical Research

Lead Compound Optimization

  • Antihypertensive Agents: The tetrahydroisoquinoline scaffold mimics endogenous catecholamines, enabling β-adrenergic receptor modulation.

  • Protease Inhibitors: Sulfonyl-carboxylic acid pharmacophores inhibit matrix metalloproteinase-9 (MMP-9) with IC₅₀ = 3.2 µM.

Case Study: In a 2024 screen, N-alkylated derivatives showed 10-fold enhanced blood-brain barrier permeability compared to the parent compound, highlighting potential for CNS drug development.

Structural Analogues and Structure-Activity Relationships

Table 3: Biological Activity of Selected Derivatives

DerivativeTarget ProteinIC₅₀ (µM)LogP
Parent compoundCarbonic anhydrase II12.42.8
2-(4-Fluorobenzenesulfonyl) analogCarbonic anhydrase II8.73.1
2-[2-(Trifluoromethyl)benzenesulfonyl]MMP-92.93.5

Electron-withdrawing substituents on the benzenesulfonyl ring (e.g., -F, -CF₃) enhance target affinity by 30–40%, albeit at the expense of aqueous solubility.

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